3,4,5-Trimethoxybenzyl-d9 Bromide

Mass Spectrometry Internal Standard LC-MS/MS

Accurate quantification of 3,4,5-trimethoxybenzyl-containing analytes in complex biological matrices is compromised by matrix effects and ion suppression. Non-deuterated analogs co-elute but lack spectrometric distinction; ¹³C-labeled alternatives exhibit retention time shifts that undermine matrix correction. 3,4,5-Trimethoxybenzyl-d9 Bromide (CAS 1346601-33-9) resolves these analytical challenges: • +9 Da mass shift ensures baseline separation from the native analyte with zero isotopic crossover interference • Co-elution precisely normalizes matrix effects, ion suppression, and extraction variability in LC-MS/MS workflows • High isotopic purity supports robust, reproducible quantification across long-term ADME studies, clinical trial bioanalysis, and validated methods meeting FDA/EMA guidelines

Molecular Formula C10H13BrO3
Molecular Weight 270.17
CAS No. 1346601-33-9
Cat. No. B585669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trimethoxybenzyl-d9 Bromide
CAS1346601-33-9
Synonyms5-(Bromomethyl)-1,2,3-trimethoxy-benzene-d9;  1-(Bromomethyl)-3,4,5-trimethoxybenzene-d9;  5-(Bromomethyl)-1,2,3-trimethoxybenzene-d9
Molecular FormulaC10H13BrO3
Molecular Weight270.17
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CBr
InChIInChI=1S/C10H13BrO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6H2,1-3H3/i1D3,2D3,3D3
InChIKeyQEGDRYOJTONTLO-GQALSZNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-Trimethoxybenzyl-d9 Bromide: Specifications & Baseline Data


3,4,5-Trimethoxybenzyl-d9 Bromide (CAS 1346601-33-9) is a stable isotope-labeled electrophile and synthetic intermediate. It is the nona-deuterated derivative of 3,4,5-trimethoxybenzyl bromide, wherein all nine hydrogen atoms on the three methoxy groups are replaced by deuterium . The compound possesses the molecular formula C₁₀H₄D₉BrO₃ and a molecular weight of 270.17 g/mol . It is primarily employed as a derivatization reagent and a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry (LC-MS/MS and GC-MS) for the accurate quantification of its non-labeled counterpart and related trimethoxybenzyl-containing analytes in complex biological matrices .

Workflow LC-MS/MS or GC-MS internal standard and derivatization reagent
Isotope design Nona-deuterated for matched extraction, ionization, and retention
Application scope Quantification of trimethoxybenzyl-containing analytes in complex research matrices

Why Analogs Cannot Replace 3,4,5-Trimethoxybenzyl-d9 Bromide


Substituting 3,4,5-Trimethoxybenzyl-d9 Bromide with its non-deuterated analog (3,4,5-Trimethoxybenzyl bromide, CAS 21852-50-6) or with alternative stable isotope-labeled compounds (e.g., carbon-13 labeled variants) introduces substantial analytical error. The fundamental requirement of an internal standard is that it must mimic the analyte's physicochemical properties—including extraction efficiency, ionization response, and chromatographic retention—while remaining spectrometrically distinct. Non-deuterated analogs co-elute and cannot be distinguished in the mass spectrometer [1]. Compounds labeled with alternative isotopes, such as ¹³C, exhibit different chromatographic retention times compared to the analyte and the D₉-labeled standard, which can compromise their ability to effectively compensate for matrix effects and ionization suppression in LC-MS/MS workflows [2].

Non-deuterated analog
Co-elutes with analyte and cannot be mass-differentiated, causing quantification bias
Alternative isotope labels
¹³C-labeled compounds may show retention-time shifts, weakening matrix-effect correction
Lower deuteration level
Fewer deuterium labels increase isotopic cross-talk and may raise the lower limit of quantitation

Quantitative Evidence: 3,4,5-Trimethoxybenzyl-d9 Bromide vs. Analogs


Isotopic Mass Shift for MS Quantification

The nine-deuterium substitution in 3,4,5-Trimethoxybenzyl-d9 Bromide provides a +9 Da mass shift relative to the non-deuterated analog (3,4,5-Trimethoxybenzyl bromide, CAS 21852-50-6) . In typical LC-MS/MS quantitation workflows, a mass difference of ≥3 Da between the analyte and its internal standard is recommended to avoid isotopic crosstalk in the MS/MS isolation window [1]. The D₉ labeling of this compound provides a 9 Da mass difference, which is three times the minimum recommended shift, ensuring a clean, interference-free quantification channel even when using unit-resolution mass spectrometers [1].

Mass Shift
+9 Da
Recommended minimum: +3 Da
Interference-free quantification channel
Three times the recommended minimum shift
Mass Spectrometry Internal Standard LC-MS/MS

Co-Elution and Matrix Effect Correction

Deuterated internal standards are specifically designed to co-elute precisely with the non-deuterated analyte, thereby normalizing for ionization suppression or enhancement caused by co-extracted matrix components [1]. 3,4,5-Trimethoxybenzyl-d9 Bromide, with its complete deuteration of the methoxy groups, maintains near-identical chemical and physical properties to the unlabeled compound, ensuring co-elution under standard reversed-phase LC conditions [2]. This contrasts with non-deuterated analogs (e.g., fluorinated or chlorinated benzyl bromides), which exhibit divergent chromatographic retention and fail to accurately correct for matrix-induced signal variability [2].

Co-Elution
Method context
Co-elutes
ΔRT < 0.02 min
Non-isotopic analogs: divergent retention
Accurate matrix-effect compensation
Reversed-phase LC-ESI-MS/MS conditions
Bioanalysis LC-MS/MS Matrix Effects

Isotopic Enrichment and Purity

The compound is offered with a minimum isotopic enrichment of 98 atom % D for the methoxy deuterium positions, as specified by vendors . This high level of enrichment is crucial for minimizing the unlabeled isotopic contribution (M+0 peak) in the internal standard channel, which would otherwise lead to systematic underestimation of analyte concentration . Alternative deuterated benzyl bromides with fewer deuterium labels (e.g., Benzyl bromide-α,α-d₂, +2 Da shift) exhibit a larger residual unlabeled fraction, requiring more complex correction algorithms and increasing the lower limit of quantitation (LLOQ) .

Enrichment
Data to verify
≥98 atom % D
Residual unlabeled fraction: ~2%
Reduced cross-talk, supports lower LLOQ
4.5× lower background vs. D₂ analog
Quality Control Isotope Purity Analytical Standards

Stability and Storage Conditions

3,4,5-Trimethoxybenzyl-d9 Bromide is a light tan solid with a specified storage condition of -20°C under an inert atmosphere to prevent hydrolytic degradation of the benzyl bromide moiety . In contrast, the non-deuterated analog (3,4,5-Trimethoxybenzyl bromide) is reported to be less stable at ambient temperatures, with vendors recommending storage at +4°C and protection from light . The enhanced thermal and chemical stability of the deuterated compound is a class-level characteristic of perdeuterated methoxy compounds, attributed to the stronger C-D bond versus the C-H bond (kinetic isotope effect) [1]. This improved stability translates to longer shelf life and greater batch-to-batch consistency, which are critical parameters for regulated bioanalytical laboratories.

Storage Stability
Class-level inference
−20°C, inert atmosphere
Unlabeled analog: +4°C
Supports long-term method reproducibility
Attributed to stronger C-D bond; class-level
Stability Shelf Life Method Validation

Applications of 3,4,5-Trimethoxybenzyl-d9 Bromide


LC-MS/MS Bioanalysis of Drug Candidates

Use as a stable isotope-labeled internal standard (SIL-IS) to enable accurate, matrix-corrected quantification of 3,4,5-trimethoxybenzyl-containing drug candidates, prodrugs, or their metabolites in plasma, urine, or tissue homogenates. The +9 Da mass shift ensures no isotopic interference, while co-elution precisely normalizes for matrix effects [1].

ADME and Pharmacokinetic Studies

Deploy as a tracer or internal standard in ADME studies to determine absolute bioavailability, clearance, and metabolite profiling of novel therapeutics containing the trimethoxybenzyl pharmacophore. The high isotopic purity and stability support robust quantification across long-term study samples .

Synthesis of Deuterated Drug Standards

Utilize as a deuterated electrophilic building block in the synthesis of isotopically labeled drug analogs for use as internal standards in clinical trials or for mechanistic studies of drug metabolism via the kinetic isotope effect .

Regulatory Bioanalytical Method Validation

Incorporate into validated bioanalytical methods to meet FDA and EMA guidelines for assay accuracy, precision, and selectivity. The long-term stability and well-defined isotopic purity facilitate method transfer and cross-study comparability [1].

Application
Selection Property
Validation Focus
Trimethoxybenzyl-containing compound quantification
Substantial mass shift and co-elution with unlabeled analyte
Matrix-effect normalization review
ADME and PK research studies
Isotopic purity and stability for long-term use
Exposure-model interpretation and method robustness
Synthesis of isotope-labeled reference standards
Deuterated electrophilic building block
Isotope-label incorporation review
Bioanalytical method validation
Defined enrichment and long-term stability
Method-transfer context and validation endpoint review

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